Methyl 5-butanoyl-2,2-dimethyl-4-oxocyclopentane-1-carboxylate
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Overview
Description
Methyl 5-butanoyl-2,2-dimethyl-4-oxocyclopentane-1-carboxylate is an organic compound with a complex structure that includes a cyclopentane ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-butanoyl-2,2-dimethyl-4-oxocyclopentane-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with dimethyl carbonate in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions for several hours, followed by purification through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of solid-supported catalysts can also enhance the efficiency of the reaction, reducing the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-butanoyl-2,2-dimethyl-4-oxocyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and strong bases like sodium hydride (NaH) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 5-butanoyl-2,2-dimethyl-4-oxocyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism by which Methyl 5-butanoyl-2,2-dimethyl-4-oxocyclopentane-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that facilitate its conversion into active metabolites. The pathways involved in these processes are complex and depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxocyclopentanecarboxylate: A structurally similar compound with a simpler substitution pattern.
Methyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate: Another related compound with different substituents on the cyclopentane ring.
Uniqueness
Methyl 5-butanoyl-2,2-dimethyl-4-oxocyclopentane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These properties make it valuable for specialized applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
methyl 5-butanoyl-2,2-dimethyl-4-oxocyclopentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c1-5-6-8(14)10-9(15)7-13(2,3)11(10)12(16)17-4/h10-11H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSIMLSUBVYWFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1C(C(CC1=O)(C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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